molecular formula C20H21NO3S2 B2757947 5-(Pentylthio)-2-phenyl-4-(phenylsulfonyl)oxazole CAS No. 896675-94-8

5-(Pentylthio)-2-phenyl-4-(phenylsulfonyl)oxazole

Cat. No.: B2757947
CAS No.: 896675-94-8
M. Wt: 387.51
InChI Key: QDAXLMAPRYVVFF-UHFFFAOYSA-N
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Description

5-(Pentylthio)-2-phenyl-4-(phenylsulfonyl)oxazole: is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This specific compound features a pentylthio group at the 5-position, a phenyl group at the 2-position, and a phenylsulfonyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pentylthio)-2-phenyl-4-(phenylsulfonyl)oxazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminophenol with aldehydes or ketones in the presence of a catalyst can yield oxazole derivatives

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of efficient catalysts and reaction conditions, such as solvent-free or green chemistry approaches, can enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pentylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The phenyl and pentylthio groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted oxazole derivatives.

Mechanism of Action

The mechanism of action of 5-(Pentylthio)-2-phenyl-4-(phenylsulfonyl)oxazole is largely dependent on its interaction with biological targets. The oxazole ring can engage in non-covalent interactions with enzymes and receptors, influencing various biochemical pathways . The presence of the pentylthio and phenylsulfonyl groups can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

    2-Phenyl-4,5-diphenyloxazole: Lacks the pentylthio group, resulting in different chemical properties and applications.

    5-Methyl-2-phenyl-4-(phenylsulfonyl)oxazole: Contains a methyl group instead of a pentylthio group, affecting its reactivity and biological activity.

Uniqueness: The presence of the pentylthio group in 5-(Pentylthio)-2-phenyl-4-(phenylsulfonyl)oxazole imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other oxazole derivatives and valuable for specialized applications .

Properties

IUPAC Name

4-(benzenesulfonyl)-5-pentylsulfanyl-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S2/c1-2-3-10-15-25-20-19(26(22,23)17-13-8-5-9-14-17)21-18(24-20)16-11-6-4-7-12-16/h4-9,11-14H,2-3,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAXLMAPRYVVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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